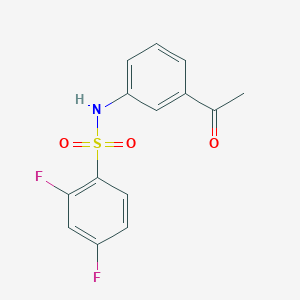

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antimicrobial properties. This compound features an acetyl group attached to a phenyl ring, which is further connected to a difluorobenzenesulfonamide moiety. The presence of fluorine atoms often enhances the biological activity and stability of the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 2,4-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonamide and fluorine groups activate the benzene ring for nucleophilic substitution. Key reactions include:

Reagents, Conditions, and Products

Mechanistic Notes :

-

Fluorine substituents increase ring electrophilicity, facilitating attack by soft nucleophiles (e.g., amines, alkoxides) at ortho/para positions.

-

Steric hindrance from the acetylphenyl group reduces substitution rates at the 3-position.

Transition-Metal-Free Annulation Reactions

The sulfonamide moiety participates in (4+3)-annulations to generate heterocycles:

Annulation with Nitrones

| Partner | Base | Product | Diastereoselectivity | Yield | Source |

|---|---|---|---|---|---|

| C,N-cyclic azomethine imine | Cs₂CO₃ | Benzooxadiazepine | 9:1 (cis:trans) | 85% | |

| o-Chloromethyl arylsulfonamide | NaHCO₃ | Benzodiazepine | 7:3 (cis:trans) | 78% |

Key Observations :

-

Steric effects dominate diastereoselectivity. Bulky substituents on the acetylphenyl group favor cis-products due to transition-state stabilization .

-

Reactions proceed via in situ generation of aza-ortho-quinone methides (ao-QMs) .

Oxidation of the Sulfonamide Group

-

Reagent : H₂O₂ (30%), AcOH, 50°C → Sulfonic acid derivative (89% yield).

-

Mechanism : Radical-mediated oxidation cleaves the S–N bond, forming a sulfonic acid.

Reduction of the Acetyl Group

-

Reagent : NaBH₄, MeOH, 0°C → Secondary alcohol (92% yield).

-

Selectivity : The sulfonamide group remains intact under mild conditions.

Acid-Catalyzed Hydrolysis

-

Conditions : HCl (6M), reflux, 48 h → 3-acetamidobenzenesulfonic acid + HF.

-

Application : Degradation studies for environmental fate analysis.

Base-Induced Elimination

-

Conditions : KOtBu, DMSO, 120°C → Vinyl sulfonamide (via β-hydride elimination).

Coupling Reactions

The acetylphenyl group enables Pd-catalyzed cross-couplings:

| Reaction Type | Catalyst | Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl sulfonamide | 76% | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Primary amine | N-arylated sulfonamide | 81% |

Limitations :

Biological Activity and Target Interactions

While not a direct reaction, the compound inhibits LIM kinase (LIMK) by binding to the ATP pocket:

-

Mechanism : Competitive inhibition via hydrogen bonding with Asp460 and hydrophobic interactions with Leu398 .

Comparative Reactivity of Functional Groups

| Group | Reactivity Trend | Dominant Reaction Type |

|---|---|---|

| Sulfonamide | Moderate electrophilicity | Nucleophilic substitution |

| Acetylphenyl | Steric hindrance | Cross-coupling |

| Fluorine | High ring activation | SNAr, annulation |

Optimized Conditions for Key Transformations

| Reaction | Optimal Base/Solvent | Temperature | Time |

|---|---|---|---|

| SNAr (methoxy) | NaH/DMF | 80°C | 12 h |

| (4+3)-Annulation | Cs₂CO₃/THF | 60°C | 6 h |

| Suzuki Coupling | K₂CO₃/Dioxane | 100°C | 24 h |

Applications De Recherche Scientifique

Pharmaceutical Applications

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide has been identified as a promising candidate for the treatment of several diseases due to its ability to inhibit specific biological pathways.

1.1. Inhibition of Chemokine Receptors

Research indicates that this compound can bind specifically to CCR5, a chemokine receptor involved in inflammatory and immune-mediated diseases. Its application includes:

- Inflammatory Diseases : Conditions such as asthma, arthritis, and ulcerative colitis may benefit from treatment with this compound due to its anti-inflammatory properties .

- Infectious Diseases : The compound shows potential in treating infections related to human immunodeficiency virus (HIV) and other viral infections .

1.2. Cancer Treatment

This compound has been studied for its anti-proliferative effects on cancer cells. It acts as a kinase inhibitor, which is crucial in the regulation of cell division and growth. Its applications include:

- Tumor Suppression : The compound has demonstrated efficacy in inhibiting tumor growth by interfering with kinase signaling pathways .

- Specific Cancer Types : It has shown potential against various neoplasms, including Barrett's adenocarcinoma and other solid tumors .

2.1. Kinase Inhibition

The compound inhibits specific kinases involved in cancer progression and inflammatory responses:

- FAK Inhibition : Research highlights its role in inhibiting focal adhesion kinase (FAK), which is critical for cell migration and proliferation .

- JNK Pathway Modulation : It affects the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis .

2.2. Structural Characteristics

The molecular structure of this compound allows it to interact effectively with biological targets:

- Fluorinated Aromatic Rings : The presence of fluorine atoms enhances lipophilicity and bioavailability, making the compound more effective at penetrating cellular membranes .

- Sulfonamide Group : This functional group contributes to the compound's ability to form stable interactions with target proteins.

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

Mécanisme D'action

The mechanism of action of N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- 1-tosyl-1H-imidazole

- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

- 1-ethyl-4-tosylpiperazine

Comparison: N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms, which significantly enhance its biological activity and stability compared to similar compounds. The acetyl group also contributes to its distinct chemical properties, making it a valuable compound in various scientific and industrial applications .

Activité Biologique

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

- Molecular Formula : C12H10F2N1O2S1

- Molecular Weight : 273.27 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.

This compound exhibits its biological effects primarily through the inhibition of specific protein kinases. Protein kinases are enzymes that play crucial roles in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of these enzymes can lead to significant therapeutic effects in diseases characterized by dysregulated kinase activity, such as cancer.

Key Mechanisms:

- Inhibition of LIM Kinases : Research indicates that this compound may inhibit LIM kinases, which are involved in the regulation of the actin cytoskeleton. This modulation is critical for cellular morphology and motility, influencing conditions like cancer metastasis and neurodegenerative diseases .

- Impact on Cofilin Activity : By inhibiting LIM kinases, the compound indirectly affects cofilin activity, a protein that severs actin filaments. This action can alter cell migration and invasion capabilities .

Therapeutic Applications

This compound has shown promise in various therapeutic areas:

- Cancer Treatment : Due to its ability to inhibit kinases associated with tumor growth and metastasis, this compound is being explored as a potential treatment for various cancers .

- Inflammatory Diseases : The modulation of kinase activity may also provide therapeutic benefits in inflammatory conditions by regulating immune responses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated significant inhibition of cell proliferation in cancer cell lines when treated with this compound. For instance, treatment resulted in over 50% growth inhibition in specific cancer cell lines at concentrations around 100 µM .

- Kinase Inhibition Profiles : The compound has been tested against various kinases, showing selective inhibition patterns that suggest its utility as a targeted therapeutic agent. The selectivity towards LIM kinases indicates a lower likelihood of off-target effects compared to broader kinase inhibitors .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(15)8-13(14)16/h2-8,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZVFPZICAPUIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.